REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].[O-2].[Mg+2].[Cl:9][C:10]1[S:14][C:13]([S:15](Cl)(=[O:17])=[O:16])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20]>O.C1COCC1>[OH:4][CH2:3][CH:2]([NH:1][S:15]([C:13]1[S:14][C:10]([Cl:9])=[C:11]([N+:19]([O-:21])=[O:20])[CH:12]=1)(=[O:17])=[O:16])[CH2:5][OH:6] |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)CO
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The light yellow suspension was stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
after filtration on Dicalit
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Water (60 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography on silica gel (heptane/ethyl acetate 1:1) and subsequent crystallization from ethyl acetate/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)NS(=O)(=O)C=1SC(=C(C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |